4-amino-2-bromo-5-nitrobenzonitrile
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Overview
Description
4-amino-2-bromo-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4BrN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromo-5-nitrobenzonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-amino-2-bromobenzonitrile, where the amino group is protected to prevent unwanted side reactions. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of advanced techniques such as continuous flow reactors and green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-bromo-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like stannous chloride or iron in acidic conditions.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) is used for selective oxidation of aromatic amines.
Reduction: Stannous chloride in hydrochloric acid or iron in acetic acid are common reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-2-bromo-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-amino-2-bromo-5-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-5-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential mutagenic effects . The amino and bromo groups can participate in various biochemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
4-amino-2-bromo-5-nitrobenzonitrile can be compared with other similar compounds such as:
2-amino-3-bromo-5-nitrobenzonitrile: Similar structure but different position of the amino group.
2-amino-5-nitrobenzonitrile: Lacks the bromo group, affecting its reactivity and applications.
4-amino-2-chlorobenzonitrile: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Properties
CAS No. |
1086965-24-3 |
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Molecular Formula |
C7H4BrN3O2 |
Molecular Weight |
242.03 g/mol |
IUPAC Name |
4-amino-2-bromo-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 |
InChI Key |
GMCUASJXHHJEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
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